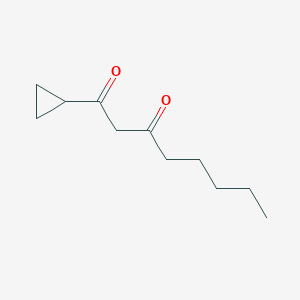
1-Cyclopropyloctane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyloctane-1,3-dione is an organic compound characterized by a cyclopropyl group attached to an octane backbone with two ketone functionalities at the 1 and 3 positions. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structures .
Métodos De Preparación
The synthesis of 1-Cyclopropyloctane-1,3-dione typically involves the reaction of cyclopropylketone with an alkali alcoholate and a carboxylic acid ester under controlled conditions. The reaction is carried out at temperatures below 50°C in an alcohol-free solvent or one containing minimal alcohol . Industrial production methods may involve catalytic processes and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Cyclopropyloctane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropyloctane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-Cyclopropyloctane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the context of its use .
Comparación Con Compuestos Similares
1-Cyclopropyloctane-1,3-dione can be compared with other cycloalkane derivatives such as:
Cyclopropane: A simple cycloalkane with three carbon atoms.
Cyclohexane: A six-carbon ring structure commonly used in organic synthesis.
Cyclohexane-1,3-dione: Similar in structure but with a different ring size and chemical properties
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-cyclopropyloctane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-10(12)8-11(13)9-6-7-9/h9H,2-8H2,1H3 |
Clave InChI |
ZUZHHKOTYOWIBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CC(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
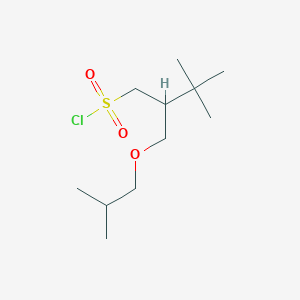
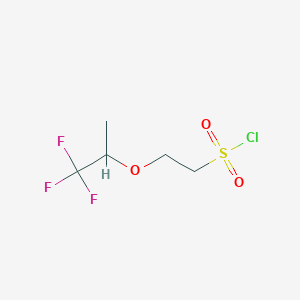
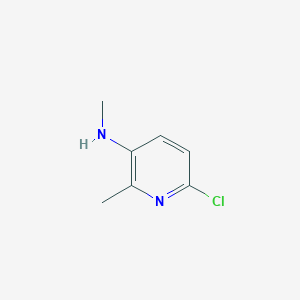
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
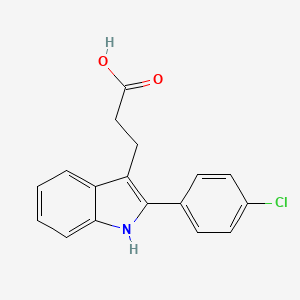
![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)
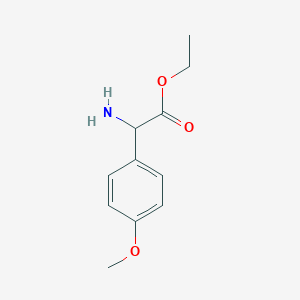
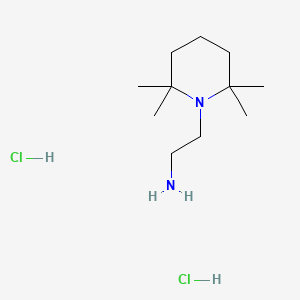
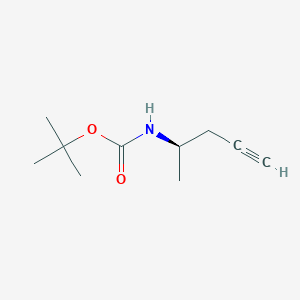
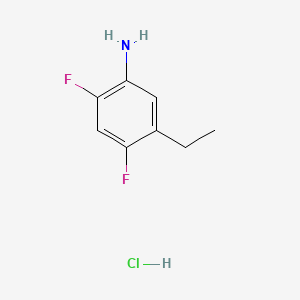
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
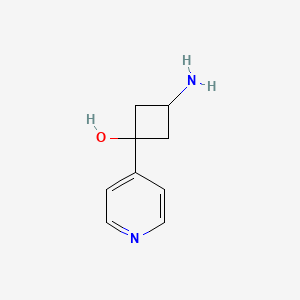
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
